Caramiphen

Catalog No.
S522623
CAS No.
77-22-5
M.F
C18H27NO2
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caramiphen

CAS Number

77-22-5

Product Name

Caramiphen

IUPAC Name

2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C18H27NO2/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3

InChI Key

OFAIGZWCDGNZGT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Caramiphen;

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2

The exact mass of the compound Caramiphen is 289.2042 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. It belongs to the ontological category of benzenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Caramiphen (CAS 77-22-5) is a centrally acting pharmacological agent characterized by a highly valuable dual-mechanism profile: it functions simultaneously as a selective M1 muscarinic receptor antagonist and an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist[1]. In scientific and industrial procurement, the free base form of Caramiphen is primarily sourced as an analytical reference standard, a benchmark compound for neuroprotection and anticonvulsant assay development, or as an active pharmaceutical ingredient (API) precursor for custom salt formulations (e.g., edisylate or hydrochloride salts)[2]. Its lipophilic free base structure ensures high blood-brain barrier permeability and organic solvent solubility, making it an essential baseline material for central nervous system (CNS) drug delivery research, complex formulation engineering, and organophosphate countermeasure studies[3].

Substituting Caramiphen with generic muscarinic antagonists (such as atropine) or standard NMDA antagonists (such as MK-801) fails to replicate its unique synergistic pharmacology in complex in vivo models [1]. In the context of neuroprotection against organophosphate toxicity, standard-of-care benzodiazepines like diazepam lack the antiglutamatergic properties required to halt excitotoxic neuronal damage, leading to severe downstream limbic atrophy that Caramiphen prevents[2]. Furthermore, attempting to substitute the pure Caramiphen free base (CAS 77-22-5) with its pre-formulated commercial salts (like caramiphen edisylate, CAS 125-86-0) severely limits processability in non-aqueous synthetic workflows, lipid-nanoparticle encapsulation processes, and custom formulation screening where precise control over the counterion and high lipophilicity are strictly required.

M1 Muscarinic Receptor Selectivity vs. Non-Selective Antagonists

Caramiphen demonstrates a highly specific binding profile, exhibiting a high affinity for the M1 muscarinic receptor subtype with a Ki of 1.2 nM. When compared to non-selective antimuscarinic baseline agents, Caramiphen provides a 26-fold selectivity for M1 over M2 receptors [1]. This distinct selectivity profile prevents the peripheral M2-mediated cardiac side effects commonly seen with broad-spectrum anticholinergics.

Evidence DimensionMuscarinic Receptor Binding Affinity (Ki)
Target Compound DataCaramiphen: Ki = 1.2 nM (M1 receptor)
Comparator Or BaselineM2 Receptor (Internal Baseline): 26-fold lower affinity
Quantified Difference26-fold M1/M2 selectivity
ConditionsIn vitro radioligand binding assay

Enables researchers to precisely isolate M1-mediated central pathways in neuropharmacological assays without confounding peripheral M2-mediated interference.

Neuroprotective Efficacy in Delayed-Treatment Excitotoxicity Models

In severe soman-induced status epilepticus models, Caramiphen provides robust neuroprotection even when administration is delayed. While the standard-of-care anticonvulsant Diazepam (10 mg/kg) fails to prevent severe amygdala and hippocampal atrophy, Caramiphen (50-100 mg/kg) effectively attenuates seizures and significantly reduces neuronal degeneration in the basolateral amygdala and hippocampus at 30 to 60 minutes post-exposure [1]. This is driven by its ability to facilitate GABAA inhibitory currents at 100-300 µM concentrations while simultaneously blocking NMDA receptors [2].

Evidence DimensionPrevention of Limbic Neurodegeneration
Target Compound DataCaramiphen (50-100 mg/kg): Significant reduction in neuronal loss at 30-60 min post-exposure
Comparator Or BaselineDiazepam (10 mg/kg): Fails to prevent severe amygdala/hippocampal atrophy
Quantified DifferenceSuperior structural preservation of limbic regions vs. standard benzodiazepine therapy
ConditionsIn vivo soman-induced status epilepticus model (rats)

Validates Caramiphen as a superior benchmark compound for developing advanced neuroprotective countermeasures where standard benzodiazepines fail.

Free Base Processability for Custom Lipid Formulations

Procuring Caramiphen as a free base (CAS 77-22-5) rather than its common commercial edisylate or hydrochloride salts provides critical advantages in lipophilic process workflows. The uncharged free base exhibits significantly higher partition coefficients (logP) in non-polar organic solvents, making it the required precursor for custom lipid-nanoparticle (LNP) encapsulation, non-aqueous synthesis of novel prodrugs, and proprietary salt screening [1]. Salt forms, by contrast, are restricted to aqueous or highly polar solvent systems, limiting advanced delivery vehicle engineering.

Evidence DimensionNon-polar Solvent Solubility and Processability
Target Compound DataCaramiphen Free Base: High solubility in lipophilic/organic phases
Comparator Or BaselineCaramiphen Edisylate/HCl: Restricted to aqueous/polar phases
Quantified DifferenceEnables direct integration into non-aqueous LNP workflows without prior desalting steps
ConditionsFormulation and synthetic precursor preparation

Eliminates the need for costly and yield-reducing free-basing steps during the manufacturing of advanced lipid-based CNS delivery systems.

Benchmark Testing for Chemical Threat Countermeasures

Due to its proven ability to halt excitotoxic neuronal damage in delayed-treatment models, Caramiphen is an essential dual-action (M1/NMDA) positive control in in vivo models evaluating new treatments for organophosphate or nerve agent toxicity [1].

High-Throughput Neuropharmacological Screening

Caramiphen is heavily utilized as a selective M1-preferring, NMDA-antagonistic reference standard in competitive binding assays, allowing researchers to validate the receptor specificity of novel CNS drug candidates against a quantified 1.2 nM Ki baseline [2].

Custom Salt and Delivery Vehicle Formulation

The highly lipophilic free base (CAS 77-22-5) is the required direct API precursor for proprietary salt screening and lipid-nanoparticle encapsulation, bypassing the solubility limitations of off-the-shelf edisylate salts in non-aqueous manufacturing workflows [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

289.204179104 Da

Monoisotopic Mass

289.204179104 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

97J7NP0XJY

Other CAS

77-22-5

Wikipedia

Caramiphen

Dates

Last modified: 08-15-2023

Electroencephalographic analysis in soman-exposed 21-day-old rats and the effects of midazolam or LY293558 with caramiphen

Marcio De Araujo Furtado, Vassiliki Aroniadou-Anderjaska, Taiza H Figueiredo, James P Apland, Maria F M Braga
PMID: 32237259   DOI: 10.1111/nyas.14331

Abstract

Acute nerve agent exposure induces status epilepticus (SE), which can cause brain damage or death. Research aiming at developing effective therapies for controlling nerve agent-induced SE is commonly performed in adult rats. The characteristics of nerve agent-induced SE in young rats are less clear; relevant knowledge is necessary for developing effective pediatric therapies. Here, we have used electroencephalographic (EEG) recordings and analysis to study seizures in postnatal day 21 rats exposed to 1.2 × LD
of soman, and compared the antiseizure efficacy of midazolam (MDZ)-currently considered by the Food and Drug Administration to replace diazepam for treating SE in victims of nerve agent exposure-with that of LY293558, an AMPA/GluK1 receptor antagonist, administered in combination with caramiphen, an antimuscarinic with N-methyl-d-aspartate receptor antagonistic properties. Prolonged SE developed in 80% of the rats and was reflected in behavioral seizures/convulsions. Both MDZ and LY293558 + caramiphen stopped the SE induced by soman, but there was a significant recurrence of seizures within 24 h postexposure only in the MDZ-treated group, as revealed in the raw EEG data and their representation in the frequency domain using a fast Fourier transform and in spectral analysis over 24 hours. In contrast to the high efficacy of LY293558 + caramiphen, MDZ is not an effective treatment for SE induced by soman in young animals.


Caramiphen-induced block of sodium currents and spinal anesthesia

Yuk-Man Leung, Jann-Inn Tzeng, Chi-Li Gong, Yu-Wen Wang, Yu-Wen Chen, Jhi-Joung Wang
PMID: 25446426   DOI: 10.1016/j.ejphar.2014.10.035

Abstract

The underlying mechanisms for the action of caramiphen used in local anesthesia are not well understood. The purpose of this study was to evaluate the block of caramiphen on voltage-gated Na⁺ channels and in spinal anesthesia. We investigated the effect of caramiphen on voltage-gated sodium channels in differentiated neuronal NG108-15 cells as well as on rat motor function, proprioception, and pain behavior (when administered intrathecally). In in vitro experiments, lidocaine produced concentration- and state-dependent effects on tonic block of voltage-gated Na⁺ currents (IC₅₀ of 66.2 and 212.9 µM at holding potentials of -70 and -100 mV, respectively). Caramiphen exhibited a milder state-dependence of block (IC₅₀ of 52.1 and 99.5 µM at holding potentials of -70 and -100 mV, respectively). Lidocaine showed a much stronger frequency-dependence of block than caramiphen: with high frequency stimulation (3.33 Hz), 50 µM caramiphen elicited an additional 20% blockade, whereas the same concentration of lidocaine produced 50% more block. In in vivo experiments, caramiphen with a more sensory-selective action over motor blockade was more potent than lidocaine (P<0.05) in spinal anesthesia. On an equipotent basis (25% effective dose (ED₂₅), ED₅₀, and ED₇₅), the duration of caramiphen at producing spinal anesthesia was longer than that of lidocaine (P<0.01). Our data revealed that caramiphen had a more potent, prolonged spinal blockade with a more sensory/nociceptive-selective action over motor blockade in comparison with lidocaine. Spinal anesthesia with caramiphen could be through the suppression of voltage-gated Na⁺ currents.


Caramiphen edisylate: an optimal antidote against organophosphate poisoning

Lily Raveh, Arik Eisenkraft, Ben Avi Weissman
PMID: 25201353   DOI: 10.1016/j.tox.2014.09.005

Abstract

Potent cholinesterase inhibitors such as sarin, induce an array of harmful effects including hypersecretion, convulsions and ultimately death. Surviving subjects demonstrate damage in specific brain regions that lead to cognitive and neurological dysfunctions. An early accumulation of acetylcholine in the synaptic clefts was suggested as the trigger of a sequence of neurochemical events such as an excessive outpour of glutamate and activation of its receptors. Indeed, alterations in NMDA and AMPA central receptors' densities were detected in brains of poisoned animals. Attempts to improve the current cholinergic-based treatment by adding potent anticonvulsants or antiglutamatergic drugs produced unsatisfactory results. In light of recent events in Syria and the probability of various scenarios of military or terrorist attacks involving organophosphate (OP) nerve agent, research should focus on finding markedly improved countermeasures. Caramiphen, an antimuscarinic drug with antiglutamatergic and GABAergic facilitating properties, was evaluated in a wide range of animals and experimental protocols against OP poisoning. Its remarkable efficacy against OP exposure was established both in prophylactic and post-exposure therapies in both small and large animals. The present review will highlight the outstanding neuroprotective effect of caramiphen as the optimal candidate for the treatment of OP-exposed subjects.


FOLICation: engineering approved drugs as potential p53-MDM2 interaction inhibitors for cancer therapy

Sachin P Patil
PMID: 24210632   DOI: 10.1016/j.mehy.2013.10.014

Abstract

Cancer is characterized by uncontrolled growth of abnormal cells leading to the formation of tumors. Normally, the pro-apoptotic p53 protein plays a central role in protecting cells against carcinogenesis. In almost 50% human tumor cells, however, the p53 protein is dysregulated by direct interaction with its negative regulator, the Murine Double Minute 2 (MDM2) protein. Therefore, blocking the p53-binding pocket on MDM2, leading to the activation of tumor suppressor p53 presents a novel therapeutic strategy against several types of cancers. The published crystal structure of MDM2 bound with the p53 binding domain has revealed that three key hydrophobic residues of p53 are buried deep into the binding cavity of MDM2 and thus are central to p53-MDM2 binding. Accordingly, several low-molecular-weight compounds have been developed that mimic these three hydrophobic residues and thus bind to the MDM2 pocket, leading in turn to inhibition of the deleterious p53-MDM2 interaction. It is noteworthy that these inhibitors also possess an additional hydrophilic group that is shown to be necessary as a "cover" protecting the hydrophobic interaction surface between inhibitor and MDM2 from surrounding solvent. In comparison, several FDA-approved drugs possess the three key hydrophobic features necessary for binding to MDM2, but lack the fourth hydrophilic moiety, thus possibly hindering their ability as potential p53-MDM2 interaction inhibitors. Therefore, we hypothesize that conjugation of hydrophilic vitamin folic acid or its analogs to these drugs (termed "FOLICation") may provide them with the much-needed hydrophilic cover and make them suitable for investigation as potentially novel p53-MDM2 inhibitors. We also anticipate that FOLICation of these drugs may further lead to their enhanced and selective uptake by cancer cells, owing to the significantly higher expression of folic acid receptors on cancer cells compared to normal cells.


The perirhinal cortex of rats: an intricate area for microinfusion of anticonvulsants against soman-induced seizures

Trond Myhrer, Siri Enger, Pål Aas
PMID: 23164931   DOI: 10.1016/j.neuro.2012.10.019

Abstract

Microinfusion of anticonvulsants into the perirhinal cortex through 1 guide cannula in each hemisphere only invades a small area of this seizure controlling site in rats exposed to soman. The purpose of the present study was to examine whether infusions made through 2 cannulas in each perirhinal cortex may produce more efficacious anticonvulsant action against soman intoxication than the use of 1 cannula only in rats infused with the ionotropic antagonists procyclidine and caramiphen or the metabotropic glutamate modulators DCG-IV and MPEP. The results showed that the mere presence of indwelling double cannulas caused proconvulsant effect in response to subsequent systemic administration of soman. Both the control and caramiphen groups with double cannulas had significantly shorter latencies to seizure onset than the corresponding groups with single cannula. Procyclidine resulted in anticonvulsant efficacy, even in rats with double cannulas. In rats that received twin infusions of DCG-IV or MPEP, the anticonvulsant impact was very high, inasmuch as a majority of the rats in each group was protected against seizure activity. Drugs possessing powerful anticonvulsant potency can apparently counteract the proconvulsant effect of double cannulas, and some can even gain enhanced anticonvulsant capacity when invading a larger area of the perirhinal cortex. Perirhinal EEG recordings (electrodes in indwelling cannulas) in a separate set of rats not exposed to soman or drugs showed no differences in basal electrical activity (total power 0.5-25Hz or the theta band 4-12Hz) between groups with single or double cannulas. The intrinsic excitability and synaptic connectivity of the perirhinal cortex may be associated with the proconvulsant impact observed in rats with double cannulas when exposed to soman.


Magnesium sulfate treatment against sarin poisoning: dissociation between overt convulsions and recorded cortical seizure activity

Shahaf Katalan, Shlomi Lazar, Rachel Brandeis, Ishai Rabinovitz, Inbal Egoz, Ettie Grauer, Eugenia Bloch-Shilderman, Lily Raveh
PMID: 23052190   DOI: 10.1007/s00204-012-0916-1

Abstract

Sarin, a potent organophosphate cholinesterase inhibitor, induces an array of toxic effects including convulsions. Many antidotal treatments contain anticonvulsants to block seizure activity and the ensuing brain damage. Magnesium sulfate (MGS) is used to suppress eclamptic seizures in pregnant women with hypertension and was shown to block kainate-induced convulsions. Magnesium sulfate was evaluated herein as an anticonvulsant against sarin poisoning and its efficacy was compared with the potent anticonvulsants midazolam (MDZ) and caramiphen (CRM). Rats were exposed to a convulsant dose of sarin (96 μg/kg, im) and 1 min later treated with the oxime TMB4 and atropine to increase survival. Five minutes after initiation of convulsions, MGS, CRM, or MDZ were administered. Attenuation of tonic-clonic convulsions was observed following all these treatments. However, radio-telemetric electro-corticography (ECoG) monitoring demonstrated sustained seizure activity in MGS-injected animals while this activity was completely blocked by MDZ and CRM. This disrupted brain activity was associated with marked increase in brain translocator protein levels, a marker for brain damage, measured 1 week following exposure. Additionally, histopathological analyses of MGS-treated group showed typical sarin-induced brain injury excluding the hippocampus that was partially protected. Our results clearly show that MGS demonstrated misleading features as an anticonvulsant against sarin-induced seizures. This stems from the dissociation observed between overt convulsions and seizure activity. Thus, the presence or absence of motor convulsions may be an unreliable indicator in the assessment of clinical status and in directing adequate antidotal treatments following exposure to nerve agents in battle field or terror attacks.


The anticholinergic and antiglutamatergic drug caramiphen reduces seizure duration in soman-exposed rats: synergism with the benzodiazepine diazepam

M K Schultz, L K M Wright, M F Stone, J E Schwartz, N R Kelley, M C Moffett, R B Lee, L A Lumley
PMID: 22310180   DOI: 10.1016/j.taap.2012.01.017

Abstract

Therapy of seizure activity following exposure to the nerve agent soman (GD) includes treatment with the anticonvulsant diazepam (DZP), an allosteric modulator of γ-aminobutyric acid A (GABA(A)) receptors. However, seizure activity itself causes the endocytosis of GABA(A) receptors and diminishes the inhibitory effects of GABA, thereby reducing the efficacy of DZP. Treatment with an N-methyl-d-aspartic acid (NMDA) receptor antagonist prevents this reduction in GABAergic inhibition. We examined the efficacy of the NMDA receptor antagonist caramiphen edisylate (CED; 20mg/kg, im) and DZP (10mg/kg, sc), administered both separately and in combination, at 10, 20 or 30min following seizure onset for attenuation of the deleterious effects associated with GD exposure (1.2 LD(50); 132μg/kg, sc) in rats. Outcomes evaluated were seizure duration, neuropathology, acetylcholinesterase (AChE) activity, body weight, and temperature. We also examined the use of the reversible AChE inhibitor physostigmine (PHY; 0.2mg/kg, im) as a therapy for GD exposure. We found that the combination of CED and DZP yielded a synergistic effect, shortening seizure durations and reducing neuropathology compared to DZP alone, when treatment was delayed 20-30min after seizure onset. PHY reduced the number of animals that developed seizures, protected a fraction of AChE from GD inhibition, and attenuated post-exposure body weight and temperature loss independent of CED and/or DZP treatment. We conclude that: 1) CED and DZP treatment offers considerable protection against the effects of GD and 2) PHY is a potential therapeutic option following GD exposure, albeit with a limited window of opportunity.


Full Protection Against Soman-Induced Seizures and Brain Damage by LY293558 and Caramiphen Combination Treatment in Adult Rats

James P Apland, Vassiliki Aroniadou-Anderjaska, Taiza H Figueiredo, Marcio De Araujo Furtado, Maria F M Braga
PMID: 29713995   DOI: 10.1007/s12640-018-9907-1

Abstract

Acute exposure to nerve agents induces status epilepticus (SE), which causes brain damage or death. LY293558, an antagonist of AMPA and GluK1 kainate receptors is a very effective anticonvulsant and neuroprotectant against soman; however, some neuronal damage is still present after treatment of soman-exposed rats with LY293558. Here, we have tested whether combining LY293558 with an NMDA receptor antagonist can eliminate the residual damage. For this purpose, we chose caramiphen (CRM), an antimuscarinic compound with NMDA receptor antagonistic properties. Adult male rats were exposed to 1.2 × LD
soman, and at 20 min after soman exposure, were injected with atropine + HI-6, or atropine + HI-6 + LY293558 (15 mg/kg), or atropine + HI-6 + LY293558 + CRM (50 mg/kg). We found that (1) the LY293558 + CRM treatment terminated SE significantly faster than LY293558 alone; (2) after cessation of the initial SE, seizures did not return in the LY293558 + CRM-treated group, during 72 h of monitoring; (3) power spectrum analysis of continuous EEG recordings for 7 days post-exposure showed increased delta and decreased gamma power that lasted beyond 24 h post-exposure only in the rats who did not receive anticonvulsant treatment; (4) spontaneous recurrent seizures appeared on day 7 only in the group that did not receive anticonvulsant treatment; (5) significant neuroprotection was achieved by LY293558 administration, while the rats who received LY293558 + CRM displayed no neurodegeneration; (6) body weight loss and recovery in the LY293558 + CRM-treated rats did not differ from those in control rats who were not exposed to soman. The data show that treatment with LY293558 + CRM provides full antiseizure and neuroprotective efficacy against soman.


Comparing the Antiseizure and Neuroprotective Efficacy of LY293558, Diazepam, Caramiphen, and LY293558-Caramiphen Combination against Soman in a Rat Model Relevant to the Pediatric Population

James P Apland, Vassiliki Aroniadou-Anderjaska, Taiza H Figueiredo, Volodymyr I Pidoplichko, Katia Rossetti, Maria F M Braga
PMID: 29467308   DOI: 10.1124/jpet.117.245969

Abstract

The currently Food and Drug Administration-approved anticonvulsant for the treatment of status epilepticus (SE) induced by nerve agents is the benzodiazepine diazepam; however, diazepam does not appear to offer neuroprotective benefits. This is of particular concern with respect to the protection of children because, in the developing brain, synaptic transmission mediated via GABA
receptors, the target of diazepam, is weak. In the present study, we exposed 21-day-old male rats to 1.2 × LD
soman and compared the antiseizure, antilethality, and neuroprotective efficacy of diazepam (10 mg/kg), LY293558 (an AMPA/GluK1 receptor antagonist; 15 mg/kg), caramiphen (CRM, an antimuscarinic with NMDA receptor-antagonistic properties; 50 mg/kg), and LY293558 (15 mg/kg) + CRM (50 mg/kg), administered 1 hour after exposure. Diazepam, LY293558, and LY293558 + CRM, but not CRM alone, terminated SE; LY293558 + CRM treatment acted significantly faster and produced a survival rate greater than 85%. Thirty days after soman exposure, neurodegeneration in limbic regions was most severe in the CRM-treated group, minimal to severe-depending on the region-in the diazepam group, absent to moderate in the LY293558-treated group, and totally absent in the LY293558 + CRM group. Amygdala and hippocampal atrophy, a severe reduction in spontaneous inhibitory activity in the basolateral amygdala, and increased anxiety-like behavior in the open-field and acoustic startle response tests were present in the diazepam and CRM groups, whereas the LY293558 and LY293558 + CRM groups did not differ from controls. The combined administration of LY293558 and CRM, by blocking mainly AMPA, GluK1, and NMDA receptors, is a very effective anticonvulsant and neuroprotective therapy against soman in young rats.


Explore Compound Types